molecular formula C16H26N4OS B5421123 N-cyclohexyl-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-cyclohexyl-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No.: B5421123
M. Wt: 322.5 g/mol
InChI Key: CIRXUABZTQUFDT-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as CCT018159, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the family of thioacetamide derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been found to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of cell proliferation and survival. Additionally, this compound has been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is also involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cancer cell growth, and reduce the formation of new blood vessels that are necessary for tumor growth. Additionally, this compound has been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclohexyl-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. This makes it a promising compound for the development of new cancer treatments. However, there are also limitations to using this compound in lab experiments. For example, it may not be effective against all types of cancer cells, and its efficacy may vary depending on the specific cancer cell line being studied.

Future Directions

There are several future directions for research on N-cyclohexyl-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One area of research is the development of new cancer treatments that incorporate this compound. Additionally, further studies are needed to determine the efficacy of this compound against different types of cancer cells and to identify any potential side effects. Other future directions for research on this compound include its potential use in the treatment of other diseases, such as inflammation and neurodegenerative disorders.

Synthesis Methods

The synthesis of N-cyclohexyl-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been described in several scientific publications. One of the most commonly used methods involves the reaction of 5-cyclopropyl-4-propyl-1,2,4-triazole-3-thiol with N-cyclohexyl-2-bromoacetamide in the presence of a palladium catalyst. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-cyclohexyl-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.

Properties

IUPAC Name

N-cyclohexyl-2-[(5-cyclopropyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4OS/c1-2-10-20-15(12-8-9-12)18-19-16(20)22-11-14(21)17-13-6-4-3-5-7-13/h12-13H,2-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRXUABZTQUFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCC(=O)NC2CCCCC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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